molecular formula C12H11ClN2O B15095212 Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-

Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-

Cat. No.: B15095212
M. Wt: 234.68 g/mol
InChI Key: ULIJRAOWRDURKN-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a chlorine atom at position 4, an ethoxy group at position 6, and a phenyl group at position 2. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-ethoxy-2-phenylpyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with the desired specifications .

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine, ethoxy, and phenyl groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-6-ethoxy-2-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

ULIJRAOWRDURKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

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